
4-(Dimethylamino)-2-methylphenolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2-methylphenolhydrochloride is an organic compound that belongs to the class of phenols. It is characterized by the presence of a dimethylamino group and a methyl group attached to the benzene ring, along with a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylphenolhydrochloride typically involves the reaction of 4-(Dimethylamino)benzaldehyde with methylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as diethyl ether and the maintenance of low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-2-methylphenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-2-methylphenolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-2-methylphenolhydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their activity and function. In biological systems, it may act as an inhibitor or activator of specific pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the methyl group and hydrochloride salt.
4-(Dimethylamino)cinnamaldehyde: Contains a cinnamaldehyde moiety instead of a phenol group.
4-Dimethylaminopyridine: A pyridine derivative with similar dimethylamino functionality.
Uniqueness
4-(Dimethylamino)-2-methylphenolhydrochloride is unique due to the presence of both the dimethylamino and methyl groups on the phenol ring, along with the hydrochloride salt. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H14ClNO |
|---|---|
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-6-8(10(2)3)4-5-9(7)11;/h4-6,11H,1-3H3;1H |
InChI-Schlüssel |
LSHWLBJQASMJIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


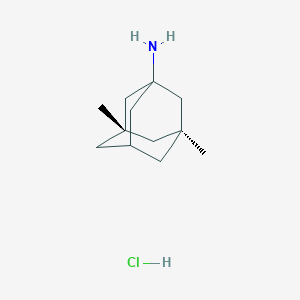

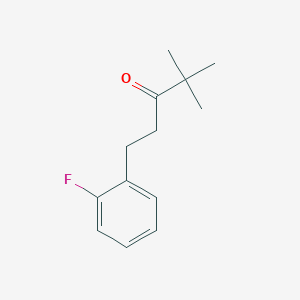




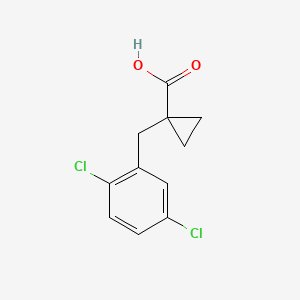
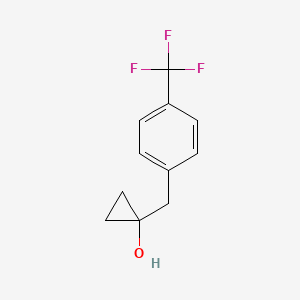
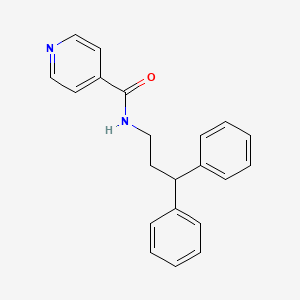
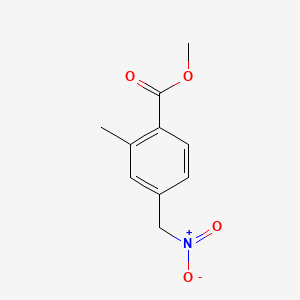
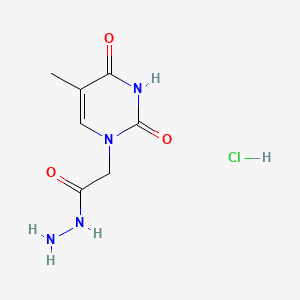

![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)
